Orthogonal Protection Strategy Enables PNA Synthesis vs. Fmoc/Bhoc Standard Monomers
Fmoc-N-(2-Boc-aminoethyl)-Gly-OH serves as the key precursor for bis-N-Boc-protected PNA monomers. The bis-N-Boc protection strategy for nucleobase exocyclic amines offers a quantified advantage in synthesis. Using this building block, PNA 10-mers were successfully synthesized via Fmoc-mediated SPPS and shown to be a viable alternative to the most widely used Fmoc/Bhoc-protected monomers [1]. The Boc groups on the nucleobases are removed under standard acidolytic conditions (e.g., TFA) simultaneously with cleavage from the resin, a simplification over the Bhoc strategy which can require an additional deprotection step [1].
| Evidence Dimension | Protecting Group Strategy for PNA Synthesis |
|---|---|
| Target Compound Data | Bis-N-Boc nucleobase protection; Successfully used in SPPS of mixed sequence 10-mer PNA oligomers |
| Comparator Or Baseline | Standard Fmoc/Bhoc-protected PNA monomers |
| Quantified Difference | A viable alternative; 10-mer PNA oligomers successfully synthesized. The bis-N-Boc strategy avoids the need for a separate deprotection step for the nucleobase protecting groups, as both Boc and resin cleavage occur under the same acidic conditions. |
| Conditions | Fmoc-mediated solid-phase peptide synthesis (SPPS) of mixed sequence PNA oligomers. |
Why This Matters
This simplifies the PNA synthesis workflow, reducing both the number of steps and the potential for side reactions, which is a critical factor for researchers selecting a monomer platform.
- [1] Wojciechowski, F., & Hudson, R. H. E. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. The Journal of Organic Chemistry, 73(10), 3807-3816. View Source
